REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[N:6][CH:7]=1.[N:9]1([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:12][CH:11]([C:13]([O:15][CH3:16])=[O:14])[CH2:10]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[NH4+].[Cl-]>C1(C)C=CC=CC=1>[CH3:16][O:15][C:13]([C:11]1([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=2)[CH2:12][N:9]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:10]1)=[O:14] |f:2.3,4.5|
|
Name
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|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=NC1)F
|
Name
|
|
Quantity
|
818 mg
|
Type
|
reactant
|
Smiles
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N1(CC(C1)C(=O)OC)C(=O)OC(C)(C)C
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[K+]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 45 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to 20° C.
|
Type
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STIRRING
|
Details
|
stirred for 2.5 h
|
Duration
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2.5 h
|
Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with AcOEt (2×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 12 g, 10% to 60% AcOEt in heptane)
|
Type
|
CUSTOM
|
Details
|
to yield a colorless gum (0.234 g; 19%)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C1=NC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |